molecular formula C14H10BrN3O3S B2954397 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide CAS No. 1021036-16-7

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

Cat. No. B2954397
CAS RN: 1021036-16-7
M. Wt: 380.22
InChI Key: SUYIISAZKIUOBP-UHFFFAOYSA-N
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Description

The compound “N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide” is a complex organic molecule that contains several functional groups, including a bromothiophene, an oxadiazole, and a methoxybenzamide .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a 5-bromothiophen-2-yl group attached to an oxadiazole ring, which is further connected to a 3-methoxybenzamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, (5-bromothiophen-2-yl)methylamine, is a liquid at room temperature and has a molecular weight of 206.11 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

In the realm of organic chemistry, compounds like N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide have been synthesized and structurally analyzed to understand their chemical properties and potential applications. For instance, Szczepankiewicz, Suwiński, and Karczmarzyk (2004) reported the unexpected synthesis of a related compound, 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, during the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride, elucidating the complex nature of such chemical reactions (Szczepankiewicz et al., 2004).

Biological Applications and Enzymatic Activities

Biologically, compounds containing the 1,3,4-oxadiazole moiety have shown various effects on enzyme activities. For example, Tomi, Al-qaisi, and Al-Qaisi (2010) demonstrated that a bis-1,3,4-oxadiazole compound exhibited activation effects on certain transferase enzymes, such as GOT and GPT, and inhibitory effects on γ-GT activity (Tomi et al., 2010). These findings indicate the potential of such compounds in biochemical research and their possible implications in therapeutic interventions.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of compounds with similar structures have also been explored. Desai, Rajpara, and Joshi (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and found them effective against various bacterial and fungal strains, suggesting their potential as therapeutic agents against microbial diseases (Desai et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have been studied for their biological activity, including antibacterial, antifungal, antioxidant, anti-inflammatory, and antitumor properties .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential use in pharmaceuticals, given the biological activity of many thiophene derivatives .

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c1-20-9-4-2-3-8(7-9)12(19)16-14-18-17-13(21-14)10-5-6-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYIISAZKIUOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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